(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane
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Overview
Description
(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane is a compound of significant interest in the field of organic chemistry. This compound features a unique bicyclic structure that includes an oxygen and nitrogen atom, along with a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free, radical oxidation method has been developed for this purpose. This method enables the formation of the desired bicyclic structure in a single step under mild conditions . The reaction conditions are designed to be sustainable and compatible with a wide range of functional groups and substrates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of efficient and sustainable synthetic routes is crucial for industrial production to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form functionalized derivatives.
Substitution: Substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring the stability of the bicyclic structure.
Major Products
The major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in various chemical transformations .
Scientific Research Applications
(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[4.1.0]heptane: A non-nitrogen containing morpholine isostere used in novel inhibitors of the PI3K-AKT-mTOR pathway.
2-Azabicyclo[2.2.1]heptanes: Synthesized via palladium-catalyzed reactions and used in various chemical transformations.
Uniqueness
(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H8F3NO |
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Molecular Weight |
167.13 g/mol |
IUPAC Name |
(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)3-4-5(3)11-2-1-10-4/h3-5,10H,1-2H2/t3-,4-,5+/m0/s1 |
InChI Key |
XZVIYSKMCODTKK-VAYJURFESA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@H]([C@@H]2N1)C(F)(F)F |
Canonical SMILES |
C1COC2C(C2N1)C(F)(F)F |
Origin of Product |
United States |
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